

Technical Support Center: N,N-Dimethylarginine (ADMA) Assays

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Compound of Interest		
Compound Name:	N,N-dimethylarginine	
Cat. No.:	B1140653	Get Quote

Welcome to the technical support center for **N,N-dimethylarginine** (ADMA) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ADMA quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your method validation efforts.

Frequently Asked Questions (FAQs)

Q1: What is Asymmetric Dimethylarginine (ADMA) and why is it a critical biomarker?

A1: Asymmetric dimethylarginine (ADMA) is a naturally occurring amino acid found in plasma and tissues.[1] It is an endogenous inhibitor of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO).[2][3] By competing with L-arginine, the substrate for NOS, ADMA reduces the production of NO.[2][4] Nitric oxide is a crucial signaling molecule involved in various physiological processes, including the regulation of vascular tone and function. Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in several cardiovascular diseases, making it an important biomarker for cardiovascular risk.

Q2: What are the primary methods for quantifying ADMA?

A2: The most common methods for quantifying ADMA are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC-MS/MS is often considered the gold standard







due to its high accuracy, selectivity, and sensitivity, allowing for the simultaneous measurement of ADMA and its structurally similar isomer, Symmetric Dimethylarginine (SDMA). ELISA kits offer a high-throughput and more accessible alternative, though they can be susceptible to cross-reactivity and matrix effects.

Q3: Why is it important to also measure Symmetric Dimethylarginine (SDMA)?

A3: Symmetric Dimethylarginine (SDMA) is a structural isomer of ADMA. Unlike ADMA, SDMA does not directly inhibit nitric oxide synthase. However, SDMA is primarily eliminated from the body through renal excretion and is therefore considered a valuable biomarker for kidney function. Since renal impairment can affect ADMA levels, simultaneous measurement of SDMA provides a more comprehensive picture of the patient's physiological state and helps in data interpretation.

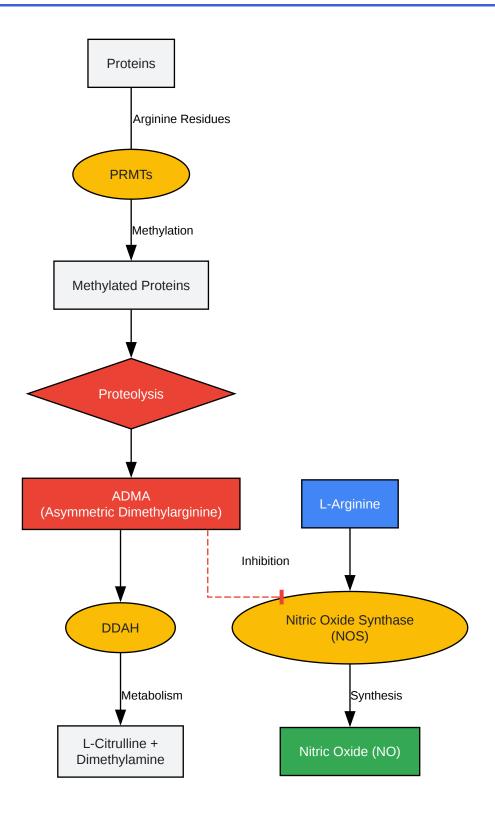
Q4: What are the most critical pre-analytical factors to consider for ADMA measurement?

A4: Pre-analytical variables can significantly impact the accuracy of ADMA measurements. Key factors include the choice of sample type (serum or plasma), the anticoagulant used (EDTA or heparin are common), and sample handling and storage conditions. It is crucial to prevent hemolysis and to process samples promptly. For long-term storage, freezing at -80°C is recommended to ensure the stability of the analyte.

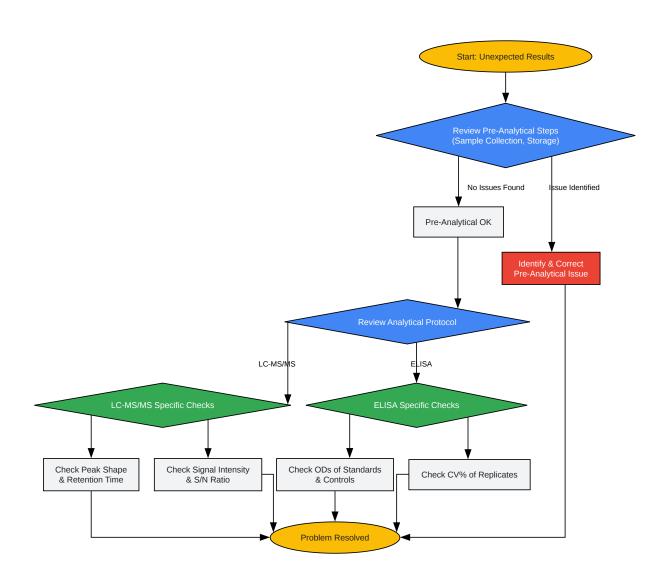
ADMA Signaling Pathway

The following diagram illustrates the role of ADMA in the nitric oxide signaling pathway. ADMA is formed from the proteolysis of methylated proteins and competitively inhibits nitric oxide synthase (NOS), thereby reducing the conversion of L-arginine to nitric oxide (NO). This inhibition can lead to endothelial dysfunction.









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